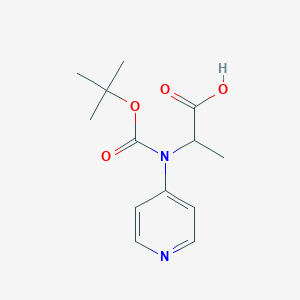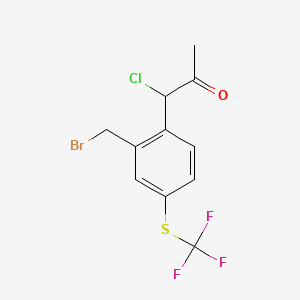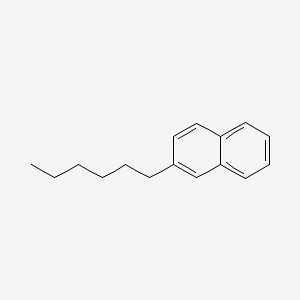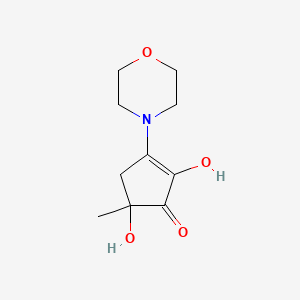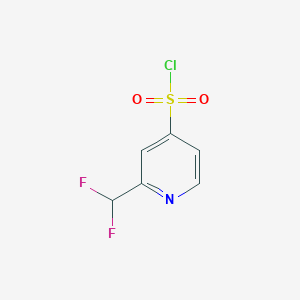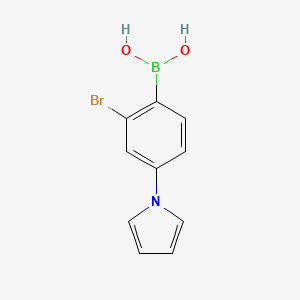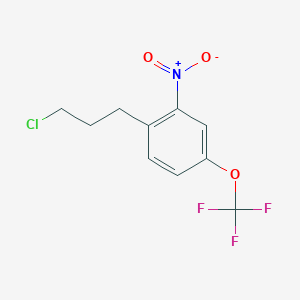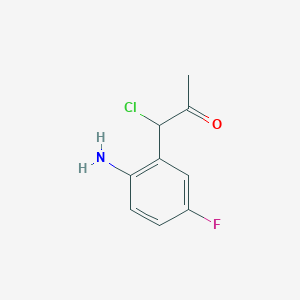![molecular formula C29H21N4NaO7S2 B14071675 Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide CAS No. 6837-46-3](/img/structure/B14071675.png)
Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its phenazinium core, which is substituted with methoxy, phenyl, and phenylimino groups, along with disulfo and azanide functionalities.
Métodos De Preparación
The synthesis of Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide typically involves multi-step organic reactions. The preparation methods include:
Synthetic Routes: The synthesis begins with the preparation of the phenazinium core, followed by the introduction of methoxy, phenyl, and phenylimino groups through various substitution reactions. The disulfo groups are introduced via sulfonation reactions, and the final step involves the formation of the azanide salt with sodium.
Reaction Conditions: These reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its electronic properties.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different chemical and physical properties.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: The compound’s properties make it suitable for use in various industrial processes, including the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways, leading to changes in cellular processes such as gene expression, protein synthesis, and metabolic regulation.
Comparación Con Compuestos Similares
Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other phenazinium derivatives and sulfonated aromatic compounds.
Uniqueness: The presence of both methoxy and phenylimino groups, along with the disulfo and azanide functionalities, distinguishes it from other compounds, providing unique chemical and physical properties.
Propiedades
Número CAS |
6837-46-3 |
|---|---|
Fórmula molecular |
C29H21N4NaO7S2 |
Peso molecular |
624.6 g/mol |
Nombre IUPAC |
sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide |
InChI |
InChI=1S/C29H21N4O7S2.Na/c1-40-23-15-20(30)29(42(37,38)39)28-27(23)32-26-19-13-8-14-24(41(34,35)36)25(19)21(31-17-9-4-2-5-10-17)16-22(26)33(28)18-11-6-3-7-12-18;/h2-16,30H,1H3,(H,34,35,36)(H,37,38,39);/q-1;+1 |
Clave InChI |
YMLHXJOAFFAQQQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C(C(=C1)[NH-])S(=O)(=O)O)N(C3=CC(=NC4=CC=CC=C4)C5=C(C3=N2)C=CC=C5S(=O)(=O)O)C6=CC=CC=C6.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,16-dihexyl-3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4(9),5,7,13(18),14,16-octaene](/img/structure/B14071594.png)
![N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B14071600.png)
